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molecular formula C7H5ClN2 B1357548 7-Chloroimidazo[1,2-a]pyridine CAS No. 4532-25-6

7-Chloroimidazo[1,2-a]pyridine

Cat. No. B1357548
M. Wt: 152.58 g/mol
InChI Key: NGHRUBVFDAKWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796244B2

Procedure details

To a solution of 4-Chloro-pyridin-2-ylamine (12.8 g, 100 mmol, 1.0 equiv) in EtOH (170 ml) was added NaHCO3 (16.8 g, 200 mmol, 2.0 equiv) followed by chloroacetaldehyde (19.0 ml, 150 mmol, 1.5 equiv). The mixture was refluxed for 6 h. Solvents removed under reduced pressure and the crude mixture was partitioned between water and EtOAc. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The product was purified by column chromatography (SiO2, eluted with 50% EtOAC-petrol) to afford 13.2 g of product. MS: [M+H]+=153.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.C([O-])(O)=O.[Na+].Cl[CH2:15][CH:16]=O>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:15]=[CH:16][N:8]=[C:4]2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)N
Name
Quantity
16.8 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
ClCC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude mixture was partitioned between water and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (SiO2, eluted with 50% EtOAC-petrol)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2N(C=C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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